

InChI Key and SMILES string for 3-(3-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Methylphenyl)propionic acid

Cat. No.: B042953

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Technical Guide: 3-(3-Methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-(3-Methylphenyl)propanoic acid is a carboxylic acid derivative that serves as a valuable building block in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.

Identifier	Value
IUPAC Name	3-(3-methylphenyl)propanoic acid[1]
SMILES String	<chem>CC1=CC(=CC=C1)CCC(=O)O</chem> [1]
InChI Key	VWXVTHDQAOAENP-UHFFFAOYSA-N[1]
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
CAS Number	3751-48-2

Physicochemical Data:

Property	Value
Melting Point	39-42 °C
Boiling Point	290 °C
Flash Point	>110 °C
Density	1.097 g/cm ³
pKa	4.68

Biological Relevance and Applications

Current research highlights the significance of 3-(3-methylphenyl)propanoic acid primarily as a key intermediate in the synthesis of advanced pharmaceutical agents.^[2] While direct quantitative biological data for this compound is not extensively available in public literature, its structural motif is integral to the development of potent and selective antagonists for crucial drug targets.

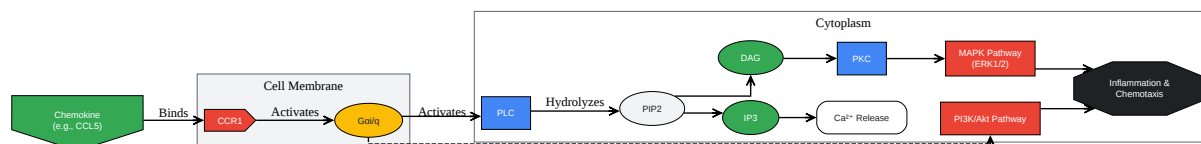
Notably, it is a precursor for the synthesis of:

- **CCR1-selective inhibitors:** C-C chemokine receptor type 1 (CCR1) is implicated in a variety of inflammatory and autoimmune diseases. Antagonists of this receptor are of significant interest for therapeutic intervention.
- **VIPR1 antagonists:** Vasoactive intestinal peptide receptor 1 (VIPR1) is a target for conditions such as respiratory disorders and certain cancers.^[2]

The following sections detail the signaling pathways of these two important receptors, providing context for the application of compounds derived from 3-(3-methylphenyl)propanoic acid.

CCR1 Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1 α , CCL5/RANTES), initiates a signaling cascade that promotes inflammation and leukocyte migration. The simplified signaling pathway is depicted below.

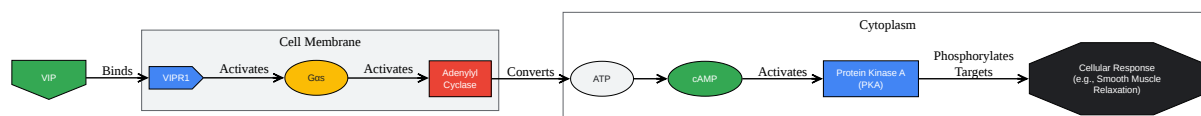


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CCR1 Signaling Cascade

VIPR1 Signaling Pathway

VIPR1 is a class B GPCR that is activated by the vasoactive intestinal peptide (VIP). Its activation is crucial in various physiological processes, including smooth muscle relaxation and immune regulation. The primary signaling pathway is illustrated below.



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VIPR1 Signaling Cascade

Experimental Protocols: Synthesis of 3-(3-Methylphenyl)propanoic Acid

The synthesis of 3-(3-methylphenyl)propanoic acid is commonly achieved through the oxidation of 3-(3-methylphenyl)propionaldehyde. Below are detailed methodologies for three established oxidation methods.

Method 1: Jones Oxidation

Materials:

- 3-(3-Methylphenyl)propionaldehyde
- Acetone
- Jones reagent (chromic acid in sulfuric acid)
- Isopropyl alcohol (for quenching)
- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- 2M Hydrochloric acid
- Brine
- Anhydrous sodium or magnesium sulfate

Procedure:

- Dissolve 3-(3-methylphenyl)propionaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
- Slowly add Jones reagent (2.0-2.5 eq of CrO_3) dropwise to the stirred solution, maintaining the temperature below 20°C . The color of the reaction mixture will change from orange/red to green/blue.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears.
- Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer and extract the aqueous layer with the same organic solvent twice.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution.
- Acidify the aqueous bicarbonate washings to a pH of ~2 with 2M HCl.
- Extract the acidified aqueous layer with the organic solvent three times.
- Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-methylphenyl)propanoic acid.
- The crude product can be further purified by recrystallization or column chromatography.

Method 2: Permanganate Oxidation

Materials:

- 3-(3-Methylphenyl)propionaldehyde
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Sodium bisulfite (NaHSO_3) or Sodium sulfite (Na_2SO_3) (for quenching)
- Concentrated and 2M Hydrochloric acid
- Diethyl ether or Ethyl acetate
- Anhydrous sodium or magnesium sulfate

Procedure:

- Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add 3-(3-methylphenyl)propionaldehyde (1.0 eq).
- Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring. A brown precipitate of manganese dioxide will form.
- After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.
- Quench the excess permanganate by adding sodium bisulfite or sulfite until the purple color disappears.
- Filter the mixture to remove the manganese dioxide and wash the solid with water.
- Cool the filtrate in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid.
- Extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-methylphenyl)propanoic acid.
- Purify the product by recrystallization or column chromatography as needed.

Method 3: Air Oxidation

Materials:

- 3-(3-Methylphenyl)propionaldehyde
- Optional: Catalyst (e.g., cobalt or manganese salts)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- 2M Hydrochloric acid

- Brine
- Anhydrous sodium sulfate

Procedure:

- Place 3-(3-methylphenyl)propionaldehyde in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The reaction can be run neat or in a suitable solvent. An optional catalyst can be added at this stage.
- Heat the reaction mixture to 50-70°C.
- Introduce a steady stream of air or oxygen into the reaction mixture via the gas inlet tube with vigorous stirring.
- Monitor the reaction progress over 4-8 hours by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dissolve the residue in an organic solvent like ethyl acetate.
- Wash the organic solution with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
- Separate the aqueous layer and acidify it to a pH of ~2 with 2M HCl.
- Extract the acidified aqueous layer with ethyl acetate three times.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-methylphenyl)propanoic acid.
- Purify as required.

Comparison of Synthesis Methods

Oxidation Method	Reagents	Typical Yield (%)	Typical Reaction Time (h)	Purity (%)	Key Advantages	Key Disadvantages
Jones Oxidation	CrO ₃ , H ₂ SO ₄ , Acetone	85-95	1-3	>95	High yield, fast reaction	Use of carcinogenic Cr(VI), strongly acidic conditions
Permanganate Oxidation	KMnO ₄ , NaOH, H ₂ O	75-85	2-6	>90	Inexpensive, strong oxidant	Potential for over-oxidation, MnO ₂ waste
Air Oxidation	Air (O ₂), Catalyst (optional)	80-90	4-8	>90	Greener, uses atmospheric oxygen	May require a catalyst, potentially longer reaction times

Conclusion

3-(3-Methylphenyl)propanoic acid is a commercially available and synthetically accessible compound of significant interest to the pharmaceutical and chemical industries. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly antagonists of the CCR1 and VIPR1 receptors. The experimental protocols provided herein offer reliable methods for its preparation, enabling further research and development in the pursuit of novel therapeutics. While direct biological activity for this specific molecule is not well-documented, its utility as a foundational scaffold underscores its importance in drug discovery programs.

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References

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- To cite this document: BenchChem. [InChI Key and SMILES string for 3-(3-Methylphenyl)propanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042953#inchi-key-and-smiles-string-for-3-3-methylphenyl-propanoic-acid]

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